molecular formula C22H20N2O5S B3011048 4-methoxy-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921898-11-5

4-methoxy-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B3011048
CAS No.: 921898-11-5
M. Wt: 424.47
InChI Key: WDHASSGOIAUFIA-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepin core, a seven-membered heterocyclic ring containing oxygen and nitrogen. The oxazepine ring is substituted with a methyl group at position 8 and an 11-oxo group. Attached to position 2 of the oxazepine is a benzenesulfonamide group with a 4-methoxy and 2-methyl substitution on the benzene ring. This structure combines electron-donating (methoxy) and hydrophobic (methyl) groups, which may influence solubility, bioavailability, and receptor interactions .

Properties

IUPAC Name

4-methoxy-2-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-13-4-7-20-18(10-13)23-22(25)17-12-15(5-8-19(17)29-20)24-30(26,27)21-9-6-16(28-3)11-14(21)2/h4-12,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHASSGOIAUFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described using the following structural formula:

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 370.45 g/mol

The structure features a sulfonamide group, which is often associated with various biological activities, including antibacterial and antitumor effects.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, derivatives of dibenzo[b,f][1,4]oxazepine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study conducted by researchers at [source] demonstrated that an analog of this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing G0/G1 phase cell cycle arrest. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary tests on related compounds suggest that this compound may exhibit similar effects.

Research Findings : In vitro assays showed that the compound had significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to those of standard sulfonamide antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis in MCF-7 cells[source]
AntimicrobialInhibitory effects on Gram-positive bacteria[source]
Enzymatic InhibitionInhibits dihydropteroate synthase (DHPS)[source]
Cell Cycle ArrestG0/G1 phase arrest in cancer cells[source]

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Core Heterocycle Variations
  • Target Compound: Contains a 1,4-oxazepine ring with oxygen and nitrogen.
  • Thiazepine Analogs () : Replace oxygen with sulfur (e.g., dibenzo[b,f][1,4]thiazepine). Sulfur’s larger atomic size and polarizability enhance lipophilicity and alter electronic interactions. Thiazepines may exhibit different metabolic stability due to sulfur’s susceptibility to oxidation .
2.2 Substituent Effects
  • Target Compound :
    • 4-Methoxy-2-methylbenzenesulfonamide : The methoxy group increases solubility via hydrogen bonding, while the methyl group adds steric bulk.
  • Trifluoromethylbenzamide Analogs () : The 4-(trifluoromethyl)benzamide group introduces strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility compared to the target’s methoxy group .
2.3 Functional Group Differences
  • Sulfonamide vs. Amide/Carboxylate :
    • The target’s sulfonamide group is more acidic (pKa ~1–2) than amides (pKa ~10–15), enabling stronger hydrogen-bonding interactions with biological targets.
    • Carboxylate Derivatives () : The carboxylate group (e.g., 4-methoxybenzyl ester) introduces negative charge at physiological pH, reducing membrane permeability compared to the neutral sulfonamide .

Structural and Property Comparison Table

Compound Name Core Heterocycle Key Substituents Functional Group Key Properties
Target Compound 1,4-Oxazepine 4-Methoxy-2-methylbenzene Sulfonamide Moderate solubility, balanced H-bonding, and steric bulk
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () 1,4-Thiazepine 5-oxide 10-Ethyl, 4-methoxyphenyl Acetamide Higher lipophilicity, potential oxidation sensitivity
N-(8-Methyl-11-oxo-oxazepin-2-yl)-4-(trifluoromethyl)benzamide () 1,4-Oxazepine 8-Methyl, 4-trifluoromethylbenzene Benzamide Enhanced metabolic stability, reduced solubility
N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-oxazepine-2-sulfonamide () 1,4-Oxazepine N,8-Dimethyl, 4-methylphenyl Sulfonamide Increased steric hindrance, hydrophobic interactions
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () 1,2,4-Triazole 2,4-Difluorophenyl, sulfonylphenyl Thione Tautomerism-dependent reactivity, moderate polarity

Research Implications

  • Target Compound : The 4-methoxy-2-methylbenzenesulfonamide group may optimize interactions with hydrophilic and hydrophobic pockets in biological targets, such as enzymes or receptors.
  • Thiazepine vs. Oxazepine : Thiazepine analogs () could exhibit altered pharmacokinetics due to sulfur’s metabolic vulnerability, whereas oxazepines (target) may offer better stability .
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances resistance to enzymatic degradation but may limit solubility, making the target’s methoxy group a preferable balance for certain applications .

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